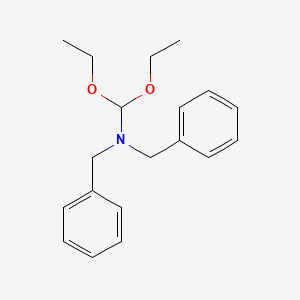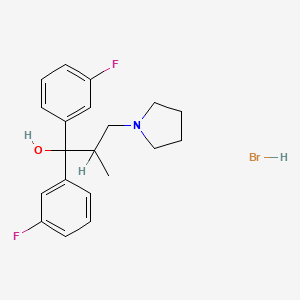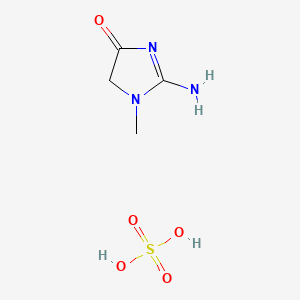![molecular formula C15H22S4 B14695103 3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene CAS No. 25676-64-6](/img/structure/B14695103.png)
3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene: is a complex organic compound characterized by its unique bicyclic structure containing sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing sulfur atoms under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene involves its interaction with molecular targets through its sulfur atoms. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6,10,13-Tetrathiabicyclo[13.3.1]nonadeca-1(19),15,17-trien-8-one
- 3,6,10,13-Tetrathiabicyclo[13.3.1]nonadeca-1(19),15,17-triene
Uniqueness
3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene is unique due to its specific bicyclic structure and the presence of multiple sulfur atoms. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
25676-64-6 |
|---|---|
Formule moléculaire |
C15H22S4 |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
3,6,10,13-tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene |
InChI |
InChI=1S/C15H22S4/c1-2-5-15-13-19-11-9-17-7-3-6-16-8-10-18-12-14(15)4-1/h1-2,4-5H,3,6-13H2 |
Clé InChI |
RNDJWQAWJYUCMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCSCC2=CC=CC=C2CSCCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



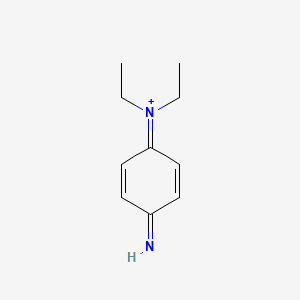

![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)

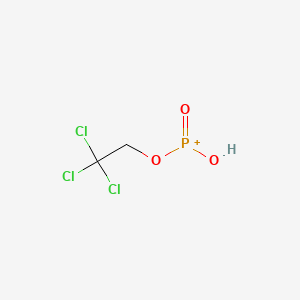
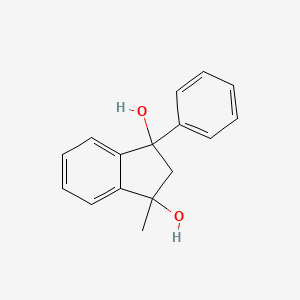
![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)

